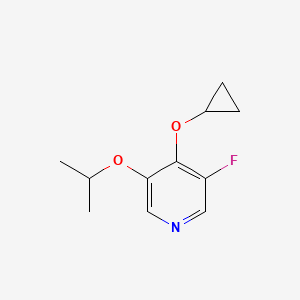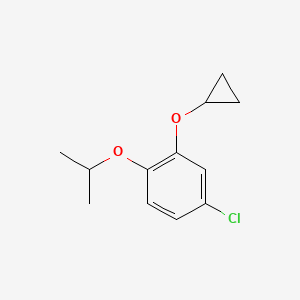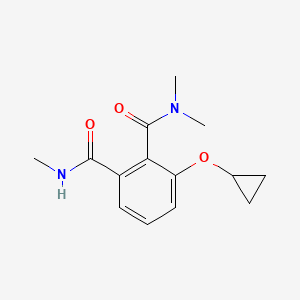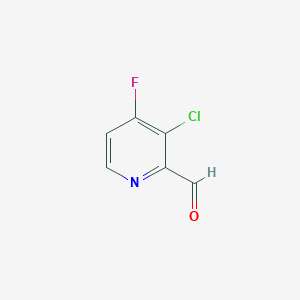
3-Chloro-4-fluoropicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-fluoropicolinaldehyde is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method includes the use of 3-chloro-4-fluoronitrobenzene as a starting material, which undergoes a series of reactions including reduction and substitution to introduce the desired functional groups . The reaction conditions often involve the use of catalysts such as platinum on carbon (Pt/C) and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but optimized for higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-fluoropicolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of 3-chloro-4-fluoropicolinic acid, while reduction yields 3-chloro-4-fluoropicolinalcohol .
Applications De Recherche Scientifique
3-Chloro-4-fluoropicolinaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-4-fluoropicolinaldehyde involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and altering cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-fluoroaniline: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Chloro-4-fluorophenyl isocyanate: Contains an isocyanate group instead of an aldehyde, leading to different reactivity and applications.
2-Chloro-4-fluoropyridine: Another halogenated pyridine with different substitution patterns, affecting its chemical properties and uses.
Uniqueness
3-Chloro-4-fluoropicolinaldehyde is unique due to the combination of its halogen atoms and aldehyde functional group, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals .
Propriétés
Numéro CAS |
1239352-00-1 |
|---|---|
Formule moléculaire |
C6H3ClFNO |
Poids moléculaire |
159.54 g/mol |
Nom IUPAC |
3-chloro-4-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3ClFNO/c7-6-4(8)1-2-9-5(6)3-10/h1-3H |
Clé InChI |
HDDNHAOLLPNRMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1F)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


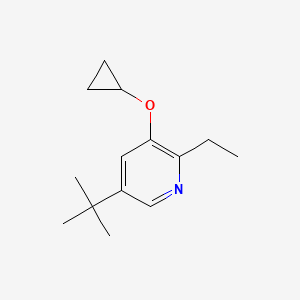
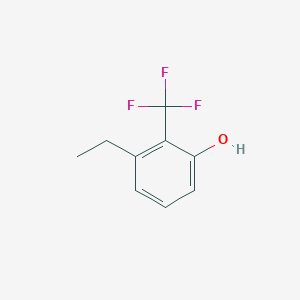
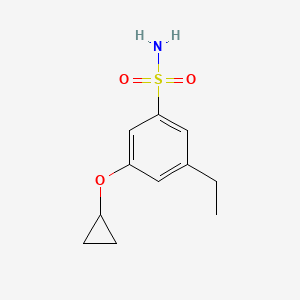
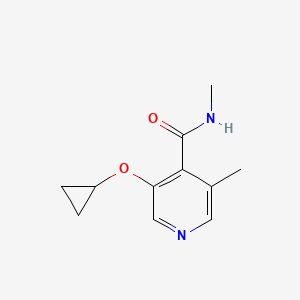
![[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841310.png)
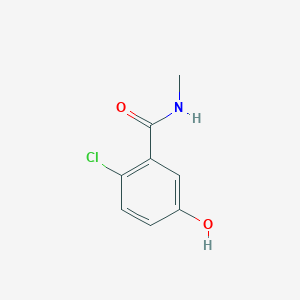
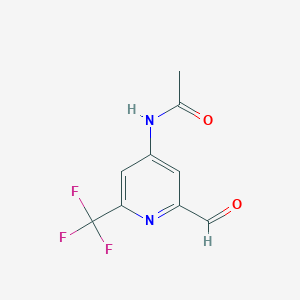
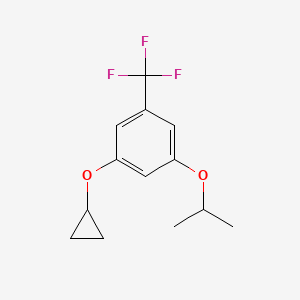
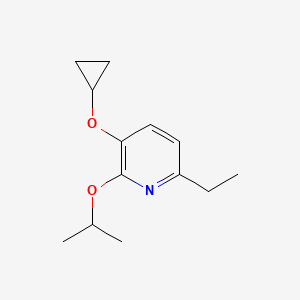
![Ethanone, 1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14841367.png)
